molecular formula C12H14O3 B1433146 4-(Oxan-3-yl)benzoic acid CAS No. 1443981-93-8

4-(Oxan-3-yl)benzoic acid

Cat. No. B1433146
M. Wt: 206.24 g/mol
InChI Key: JYPYCJJRDTYMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Oxan-2-yl)benzoic acid involves several key steps. The first step is the protection of the carboxylic acid group, followed by the formation of the oxane ring, and finally the deprotection of the carboxylic acid group.


Molecular Structure Analysis

The molecular structure of 4-(Oxan-3-yl)benzoic acid is characterized by a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

4-(Oxan-3-yl)benzoic acid has a molecular weight of 206.24 g/mol. It is a powder at room temperature .

Scientific Research Applications

  • Photophysical Properties in Luminescent Lanthanide Complexes 4-Naphthalen-1-yl-benzoic acid derivatives, which are structurally similar to 4-(Oxan-3-yl)benzoic acid, have been investigated for their role in luminescent lanthanide complexes. These studies highlight the role of intramolecular charge transfer in enhancing the luminescence of lanthanide ions, suggesting potential applications in the development of advanced luminescent materials (Kim et al., 2006).

  • Development of Novel Fluorescence Probes Research has explored the use of benzoic acid derivatives in creating novel fluorescence probes for detecting reactive oxygen species (ROS) in biological and chemical applications. This includes the selective detection of highly reactive oxygen species, which has implications in understanding cellular mechanisms and oxidative stress (Setsukinai et al., 2003).

  • Synthesis of Hybrid Compounds Derivatives of benzoic acid have been utilized in synthesizing hybrid systems containing pharmacophoric fragments. This research has implications in medicinal chemistry and the development of new pharmaceutical compounds (Ivanova et al., 2019).

  • Photoluminescence and Luminescent Properties Studies on benzoic acid derivatives have explored their use in enhancing the photoluminescence of lanthanide complexes. This research is crucial for developing new materials with improved luminescent properties, which can be applied in lighting, display technologies, and bioimaging (Sivakumar et al., 2010).

  • Dye-Sensitized Solar Cells The conjugation of benzoic acid derivatives to electron donors and acceptors has been researched for its impact on energy levels and light-harvesting abilities in dye-sensitized solar cells. This research has potential applications in the development of more efficient solar energy technologies (Yang et al., 2016).

  • Stabilization of Molecular Structures Research into the substitution of benzoic acid derivatives has led to the stabilization of certain molecular structures, like hexagonal columnar mesophases. This has implications for the design and development of new materials with specific structural properties (Percec et al., 1995).

  • Anticancer Potential of Derivatives Some studies have focused on the synthesis and evaluation of benzoic acid derivatives as potential anti-cancer agents. This research is significant for the development of new therapeutic approaches in oncology (Soni et al., 2015).

  • Coordination Polymers for Photophysical Studies Derivatives of benzoic acid have been used in the synthesis of coordination polymers with lanthanide ions, aimed at studying their crystal structures and photophysical properties. This research aids in understanding the material properties that can be tuned for various applications (Song et al., 2009).

  • Environmental Trace Element Analysis Benzoic acid derivatives have been employed in methods for the trace determination of elements like iron in environmental samples. This has applications in environmental monitoring and pollution control (Borzoei et al., 2019).

properties

IUPAC Name

4-(oxan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPYCJJRDTYMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxan-3-yl)benzoic acid

CAS RN

1443981-93-8
Record name 4-(oxan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Oxan-3-yl)benzoic acid
Reactant of Route 2
4-(Oxan-3-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Oxan-3-yl)benzoic acid
Reactant of Route 4
4-(Oxan-3-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Oxan-3-yl)benzoic acid
Reactant of Route 6
4-(Oxan-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.